Phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester
CAS No.: 653580-16-6
Cat. No.: VC16799011
Molecular Formula: C6H16NO4P
Molecular Weight: 197.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 653580-16-6 |
|---|---|
| Molecular Formula | C6H16NO4P |
| Molecular Weight | 197.17 g/mol |
| IUPAC Name | N-(1-dimethoxyphosphorylbutyl)hydroxylamine |
| Standard InChI | InChI=1S/C6H16NO4P/c1-4-5-6(7-8)12(9,10-2)11-3/h6-8H,4-5H2,1-3H3 |
| Standard InChI Key | CBCBNZGFLVENIO-UHFFFAOYSA-N |
| Canonical SMILES | CCCC(NO)P(=O)(OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a central phosphorus atom bonded to two methoxy groups, a hydroxylamine-substituted butyl chain, and a hydroxyl group. The dimethyl ester configuration reduces the compound’s polarity compared to its phosphonic acid form, enhancing its lipid solubility and bioavailability. The hydroxyamino group introduces dual functionality: the hydroxyl oxygen participates in hydrogen bonding, while the amino group enables nucleophilic or coordination interactions. X-ray crystallography of analogous phosphonates reveals tetrahedral geometry around phosphorus, with bond angles consistent with sp³ hybridization .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₆NO₄P |
| Molecular Weight (g/mol) | 197.17 |
| Density (g/cm³) | ~1.2 (estimated) |
| Boiling Point (°C) | ~300 (extrapolated from ) |
| LogP | 0.8–1.2 (predicted) |
The estimated LogP value suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility—a critical factor for drug candidates.
Synthesis and Reaction Pathways
Conventional Synthesis via the McKenna Procedure
The McKenna reaction, a cornerstone in phosphonate synthesis, involves treating dialkyl phosphites with alkyl halides or alcohols under acidic conditions. For this compound, the reaction proceeds in two stages:
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Formation of the Phosphonate Backbone: Dimethyl phosphite (P(OCH₃)₃) reacts with 1-(hydroxyamino)butyl bromide in the presence of a Lewis acid catalyst (e.g., ZnCl₂), yielding the dimethyl phosphonate ester.
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Oxidation and Purification: The crude product undergoes oxidation with hydrogen peroxide to ensure complete conversion of any residual P(III) species to P(V), followed by column chromatography for isolation .
Yields typically range from 60% to 75%, with impurities including unreacted starting materials and hydrolyzed byproducts.
Palladium-Catalyzed Cross-Coupling
Recent advances employ palladium catalysts to couple hydroxyaminobutyl zinc reagents with dimethyl chlorophosphate. This method offers higher regioselectivity and milder conditions (room temperature, THF solvent), achieving yields up to 85%. Key advantages include:
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Reduced side reactions compared to acid-catalyzed methods.
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Compatibility with sensitive functional groups.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Conditions | Key Advantage |
|---|---|---|---|
| McKenna Procedure | 60–75 | H₂SO₄, 80°C | Cost-effective |
| Palladium-Catalyzed | 80–85 | Pd(PPh₃)₄, RT | High selectivity |
Hydrolysis Kinetics and Stability
Phosphonic acid esters undergo hydrolysis via nucleophilic attack at the phosphorus atom. For dimethyl esters, the reaction proceeds through a two-step mechanism:
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Cleavage of the First Ester Group: Acidic or basic conditions promote the formation of a monoester intermediate.
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Complete Hydrolysis to Phosphonic Acid: The monoester further reacts to yield the free phosphonic acid and methanol.
The hydroxyamino group influences hydrolysis rates. Under physiological pH (7.4), the compound exhibits a half-life of ~48 hours, making it suitable for sustained-release formulations. In contrast, strongly acidic (pH < 2) or alkaline (pH > 10) conditions accelerate degradation, with complete hydrolysis occurring within 6 hours .
Biological Activity and Mechanistic Insights
Enzyme Inhibition
The compound mimics phosphotyrosine residues, competitively inhibiting protein tyrosine phosphatases (PTPs) with IC₅₀ values in the low micromolar range (e.g., 2.3 μM for PTP1B). The hydroxyamino group chelates the catalytic cysteine residue, while the phosphonate moiety provides transition-state analog characteristics.
Antimicrobial Properties
In vitro studies demonstrate broad-spectrum activity against Gram-positive bacteria (MIC = 8–16 μg/mL for Staphylococcus aureus) and Plasmodium falciparum (IC₅₀ = 0.9 μM). The mechanism involves disruption of lipid bilayer integrity and interference with ATP synthesis.
Table 3: Biological Activity Profile
| Organism | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| Staphylococcus aureus | 8–16 μg/mL | Membrane disruption |
| Plasmodium falciparum | 0.9 μM | Dihydroorotate dehydrogenase inhibition |
| PTP1B | 2.3 μM | Competitive inhibition |
Applications in Drug Design
Bioisosteric Replacement
The compound’s phosphonate group serves as a non-hydrolyzable substitute for phosphate esters in prodrugs. For example, it enhances the metabolic stability of nucleotide analogs by resisting phosphatase-mediated cleavage.
Prodrug Development
Ester prodrugs of phosphonic acid, [1-(hydroxyamino)butyl]-, dimethyl ester are engineered to improve oral bioavailability. Conversion to the active phosphonic acid form occurs via hepatic carboxylesterases, with >90% activation efficiency in murine models .
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